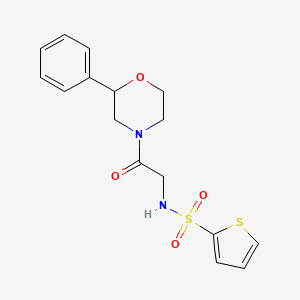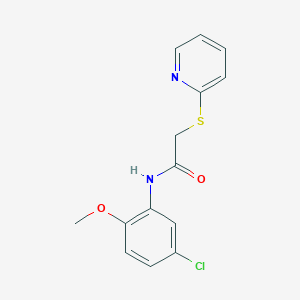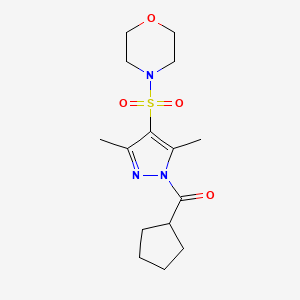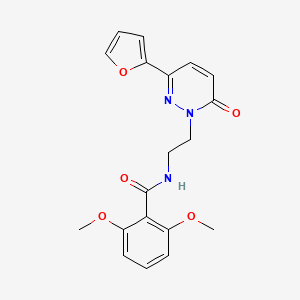![molecular formula C20H20N2O6S2 B2471721 Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403845-02-3](/img/structure/B2471721.png)
Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole derivatives are important in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .
Synthesis Analysis
Benzoxazole derivatives can be synthesized and confirmed by IR, 1H/13C-NMR, mass . A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .
Molecular Structure Analysis
The structure of synthesized benzoxazole derivatives can be examined by FTIR, 1H, 13C-NMR and HRMS techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives can be analyzed using various techniques such as FTIR, 1H, 13C-NMR and HRMS .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be analyzed using techniques such as FTIR, 1H, 13C-NMR and HRMS .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Activities Research has shown that compounds with structural similarities to Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate, particularly those with thio-substituted methyl groups and specific amido linkages, exhibit potent antibacterial activities. These activities are especially notable against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, highlighting potential applications in developing new antibacterial agents (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994). Furthermore, analogous compounds have demonstrated significant antitumor activity, suggesting their utility in cancer research and potential therapeutic applications. For instance, certain benzoxazole derivatives have shown broad-spectrum antitumor activity, which could inform the design and synthesis of novel anticancer drugs (Al-Suwaidan et al., 2016).
Photo-Physical Characteristics and Molecular Docking Compounds incorporating benzoxazole units, similar to this compound, have been synthesized and their photo-physical properties explored. Studies reveal that these compounds exhibit unique absorption-emission characteristics due to excited state intra-molecular proton transfer pathways, contributing valuable insights into fluorescent material research and potential applications in optical devices (Padalkar et al., 2011). Additionally, molecular docking studies of similar benzoxazole derivatives have shown promising interactions with biological targets, suggesting potential for drug development and the study of molecular interactions in biological systems (Ahmed et al., 2018).
Synthesis and Structural Analysis Research into the synthesis of related compounds provides valuable methodologies for the preparation of complex molecules, including those with benzoxazole and thiophene units. These synthetic approaches enable the production of a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, the synthesis and crystallographic analysis of certain benzoxazole derivatives contribute to a deeper understanding of their structural properties, which is crucial for the design of functional materials and bioactive molecules (Marjani, 2013).
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Benzoxazole derivatives have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Benzoxazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Benzoxazole derivatives have been shown to have a wide range of effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-4-26-18(24)15-11(3)16(19(25)27-5-2)30-17(15)22-14(23)10-29-20-21-12-8-6-7-9-13(12)28-20/h6-9H,4-5,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKCVUYBKUAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2471645.png)



![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)

![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)
![7,8-dimethoxy-3-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2471660.png)